molecular formula C24H16Cl2N2O3 B14093978 7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14093978
M. Wt: 451.3 g/mol
InChI Key: ZNVPLIQRAOPYSC-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno core.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a cyclization reaction involving a suitable amine and a diketone.

    Chlorination: The final step involves the chlorination of the compound using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and gene expression.

    Materials Science: It is explored for its potential use in organic electronics and as a component in light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinase enzymes, leading to reduced phosphorylation of target proteins and altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.

    Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with a fused pyridine ring.

Uniqueness

7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of a chromeno-pyrrole core with chlorinated aromatic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H16Cl2N2O3

Molecular Weight

451.3 g/mol

IUPAC Name

7-chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H16Cl2N2O3/c1-13-9-19-17(10-18(13)26)22(29)20-21(15-4-6-16(25)7-5-15)28(24(30)23(20)31-19)12-14-3-2-8-27-11-14/h2-11,21H,12H2,1H3

InChI Key

ZNVPLIQRAOPYSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)CC5=CN=CC=C5

Origin of Product

United States

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